molecular formula C13H17FO2 B7999085 1-(2-Butoxy-5-fluorophenyl)propan-1-one

1-(2-Butoxy-5-fluorophenyl)propan-1-one

Cat. No.: B7999085
M. Wt: 224.27 g/mol
InChI Key: OBPBPDIMIZVYRV-UHFFFAOYSA-N
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Description

1-(2-Butoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-butoxy-5-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, solvent extraction, and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted phenyl derivatives .

Scientific Research Applications

1-(2-Butoxy-5-fluorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Butoxy-5-fluorophenyl)propan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .

Biological Activity

1-(2-Butoxy-5-fluorophenyl)propan-1-one, a compound with potential pharmaceutical applications, has garnered interest in recent years due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a propanone backbone substituted with a butoxy group and a fluorinated phenyl ring. Its molecular formula is C13H17FOC_{13}H_{17}FO, and it has a molecular weight of approximately 220.27 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including proteases and phosphodiesterases. The presence of the butoxy group may enhance binding affinity to target sites.
  • Receptor Modulation : The structural features suggest potential interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating that the compound may be explored as a potential chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research published in Inflammation Research investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced macrophages. The study found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxic Properties

In a study exploring the cytotoxic effects on cancer cell lines, this compound demonstrated selective toxicity towards breast cancer cells (MCF-7), inducing apoptosis through caspase activation pathways. The compound showed an IC50 value indicating effective concentration for inducing cell death .

Properties

IUPAC Name

1-(2-butoxy-5-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-3-5-8-16-13-7-6-10(14)9-11(13)12(15)4-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPBPDIMIZVYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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